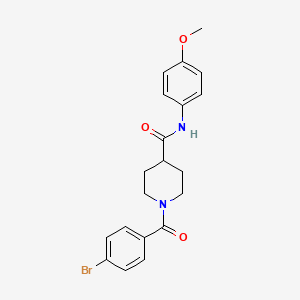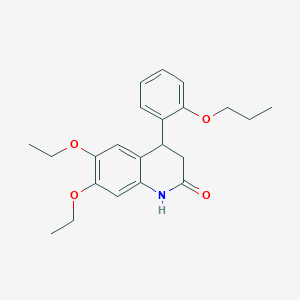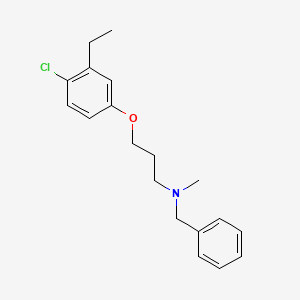![molecular formula C16H25NO2 B4819848 4-[4-(2,3-dimethylphenoxy)butyl]morpholine](/img/structure/B4819848.png)
4-[4-(2,3-dimethylphenoxy)butyl]morpholine
Übersicht
Beschreibung
4-[4-(2,3-dimethylphenoxy)butyl]morpholine, also known as DMXB, is a chemical compound that has been studied for its potential use in medicinal and scientific research. DMXB belongs to a class of compounds called nicotinic acetylcholine receptor agonists, which are known to have a variety of effects on the nervous system. In
Wirkmechanismus
4-[4-(2,3-dimethylphenoxy)butyl]morpholine acts as an agonist for nicotinic acetylcholine receptors, which are found throughout the nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which play important roles in cognition, memory, and motor function.
Biochemical and Physiological Effects
4-[4-(2,3-dimethylphenoxy)butyl]morpholine has been shown to improve cognitive function and memory in animal models, as well as to have neuroprotective effects. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, 4-[4-(2,3-dimethylphenoxy)butyl]morpholine has been shown to have anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(2,3-dimethylphenoxy)butyl]morpholine in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for targeted manipulation of the nervous system. However, 4-[4-(2,3-dimethylphenoxy)butyl]morpholine can be difficult to synthesize and purify, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[4-(2,3-dimethylphenoxy)butyl]morpholine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-[4-(2,3-dimethylphenoxy)butyl]morpholine may have potential as a cognitive enhancer or as a treatment for cognitive deficits associated with aging. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-[4-(2,3-dimethylphenoxy)butyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,3-dimethylphenoxy)butyl]morpholine has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential as a cognitive enhancer and for its ability to improve memory and learning.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17/h5-7H,3-4,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHNPOIXRLFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-[4-(dimethylamino)phenyl]-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4819771.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)propanamide](/img/structure/B4819779.png)
![5-bromo-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4819787.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4819798.png)
![3-methyl-5-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4819801.png)
![3-{[(4-sec-butylphenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4819805.png)
![propyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B4819811.png)


![1-(4-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4819852.png)
![2-(4-chlorophenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4819861.png)

![N-1H-indazol-5-yl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4819873.png)